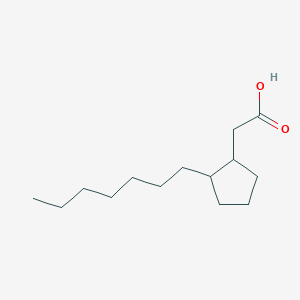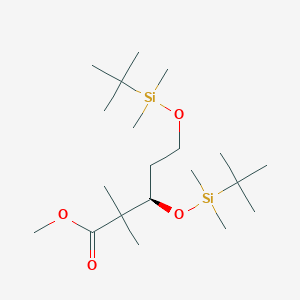
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is a complex organic compound characterized by the presence of tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound’s structure includes a methyl ester and two TBDMS-oxy groups attached to a dimethylpentanoate backbone, making it a valuable intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification using methyl iodide and a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting groups can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl groups after deprotection.
Applications De Recherche Scientifique
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is primarily related to its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. The compound’s reactivity is influenced by the steric and electronic effects of the TBDMS groups, which can stabilize reaction intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R)-3,4-Bis[(TBDMS)oxy]-2-hexacosanoylamino-4-octadecanol: Another compound with TBDMS protecting groups used in proteomics research.
3,3-Ethylenedioxy-7-(TBDMS-oxy)-petromyzonal-24-sulfate: A specialty product for proteomics research.
Uniqueness
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is unique due to its specific structure, which includes a dimethylpentanoate backbone and two TBDMS-oxy groups. This configuration provides distinct steric and electronic properties, making it a valuable intermediate in selective organic transformations.
Propriétés
Formule moléculaire |
C20H44O4Si2 |
|---|---|
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
methyl (3R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpentanoate |
InChI |
InChI=1S/C20H44O4Si2/c1-18(2,3)25(10,11)23-15-14-16(20(7,8)17(21)22-9)24-26(12,13)19(4,5)6/h16H,14-15H2,1-13H3/t16-/m1/s1 |
Clé InChI |
HYLBEYMVUAJSHM-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCC[C@H](C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


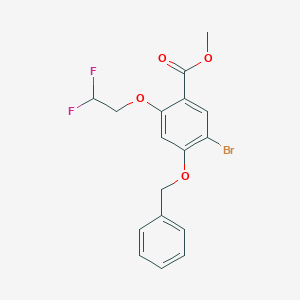
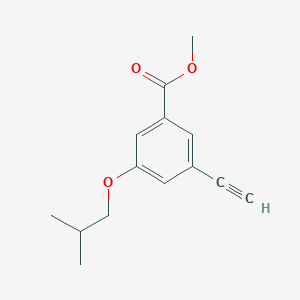

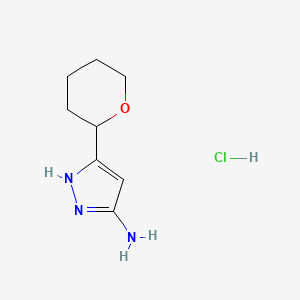
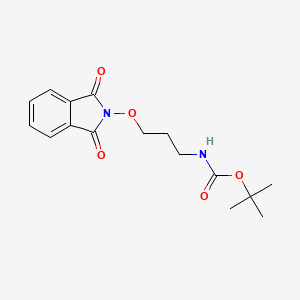


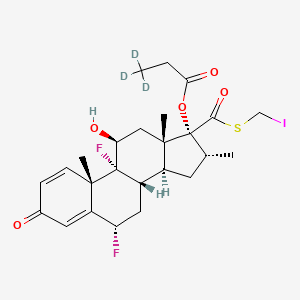

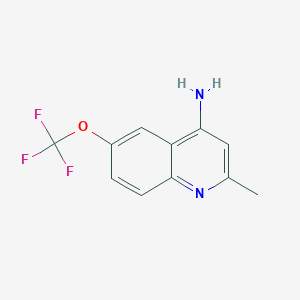

![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
